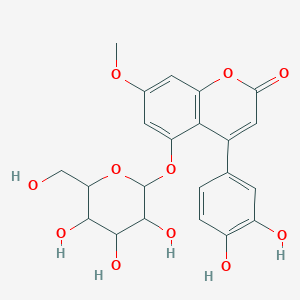

![molecular formula C45H36O15 B12300473 5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)

5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

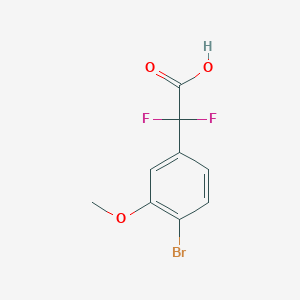

Selligueain A is an A-type proanthocyanidin trimer of the propelargonidin type. It is extracted from the rhizome of the fern Selliguea feei, which is found in Indonesia . This compound is known for its sweetener properties, with a relative sweetness 35 times that of a 2% w/v aqueous sucrose solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

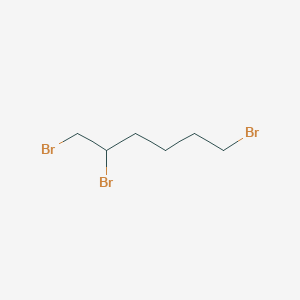

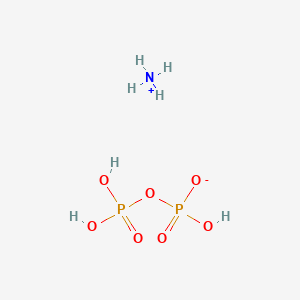

The total synthesis of Selligueain A involves several key steps. One notable method includes the de novo synthetic approach to the selectively protected epiafzelechin unit, which is then converted to three flavan units . The reactions are typically performed in flame-dried glassware under an atmosphere of dry argon to prevent moisture and air sensitivity . Ethereal solvents and dichloromethane are purified under argon using an Organic Solvent Pure Unit .

Industrial Production Methods

While specific industrial production methods for Selligueain A are not widely documented, the extraction from the rhizomes of Selliguea feei involves solvent extraction and fractionation by Sephadex LH-20 column chromatography . This method yields a 2.42% isolated yield on a dry matter basis .

Chemical Reactions Analysis

Types of Reactions

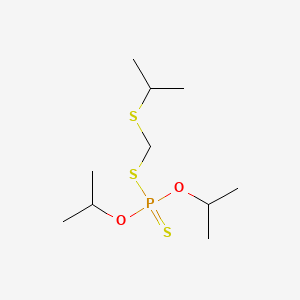

Selligueain A undergoes various chemical reactions, including oxidation and thiolysis. The thiolysis of Selligueain A confirms its structure and produces thiolytic products .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Selligueain A include n-butyllithium, tetrahydrofuran (THF), and boron trifluoride diethyl etherate (BF3·OEt2) . These reactions are typically carried out at low temperatures, such as -78°C .

Major Products

The major products formed from the reactions of Selligueain A include methyl 2-[(2R,3R,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-yl]acetate and 4β-(carboxymethyl)sulphanylepiafzelechin-(2β→O→7,4β→8)-epiafzelechin methyl ester .

Scientific Research Applications

Selligueain A has several scientific research applications:

Antioxidant Activity: It possesses high antioxidant capacity, making it valuable in studies related to oxidative stress and free radical scavenging.

Anti-inflammatory and Analgesic Activities: Selligueain A has been shown to have anti-inflammatory and analgesic properties, which are useful in medical research.

Sweetener Properties: Due to its high sweetness, it is studied for potential use as a natural sweetener.

Mechanism of Action

Selligueain A exerts its effects through the inhibition of pro-inflammatory mediators. It suppresses the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α) in inflammatory cells . This inhibition is achieved by targeting the pathways involved in the synthesis of these mediators, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Selligueain B: A demethylated version of Selligueain A, also isolated from Selliguea feei.

Afzelechin: A monomeric unit found in Selligueain A.

Kaempferol-3-O-β-D-glucopyranoside-7-O-α-L-rhamnopyranoside: Another compound isolated from Selliguea feei.

Uniqueness

Selligueain A is unique due to its high sweetness and significant antioxidant and anti-inflammatory activities. Its structure as an A-type proanthocyanidin trimer with specific interflavanyl linkages distinguishes it from other similar compounds .

Properties

Molecular Formula |

C45H36O15 |

|---|---|

Molecular Weight |

816.8 g/mol |

IUPAC Name |

5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C45H36O15/c46-21-7-1-18(2-8-21)40-30(54)15-25-26(50)16-28(52)34(42(25)57-40)37-35-29(53)17-32-36(43(35)58-41(39(37)55)19-3-9-22(47)10-4-19)38-33-27(51)13-24(49)14-31(33)59-45(60-32,44(38)56)20-5-11-23(48)12-6-20/h1-14,16-17,30,37-41,44,46-56H,15H2 |

InChI Key |

PMDYNLFGCCRGRX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)

![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)

![2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)

![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)